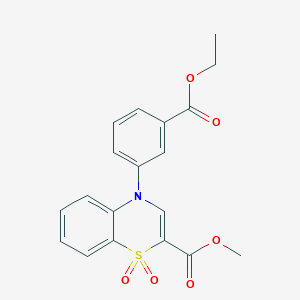
4-(3-carboxietoxi-fenil)-4H-1,4-benzotiazina-2-carboxilato de metilo 1,1-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C19H17NO6S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Hormonas vegetales: Análogos al ácido indole-3-acético (una hormona vegetal natural), los derivados de este compuesto podrían influir en el crecimiento, desarrollo y respuestas al estrés de las plantas .
Agroquímicos y reguladores del crecimiento de las plantas
Química y metodología sintética
Actividad Biológica
Methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Benzothiazine Derivatives
Benzothiazines are heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The structural characteristics of these compounds significantly influence their pharmacological effects. The introduction of various substituents on the benzothiazine core can enhance or modify these activities.
Chemical Structure and Properties
The compound in focus has the following chemical structure:
- Molecular Formula : C19H18N\O5S
- Molecular Weight : 366.48 g/mol
This structure includes an ethoxycarbonyl group and a benzothiazine moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that benzothiazine derivatives exhibit significant anti-inflammatory properties. For example, studies have shown that certain benzothiazines can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro assays demonstrated that methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide effectively reduced inflammation markers in macrophage cell lines.
Antibacterial Activity
Benzothiazine derivatives have also been reported to possess antibacterial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
The anticancer activity of methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been explored in several studies. In vitro evaluations on cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. The structure-activity relationship (SAR) analyses suggest that the presence of the ethoxycarbonyl group enhances its cytotoxic effects against cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Lombardino et al. (1971) | Reported anti-inflammatory effects in animal models using related benzothiazine compounds. |
| Bihovsky et al. (2004) | Demonstrated antibacterial activity against Gram-positive bacteria in vitro. |
| Zia-ur-Rehman et al. (2008) | Found significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values comparable to standard chemotherapy agents. |
The biological activity of methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : Likely involves disruption of bacterial membrane integrity or inhibition of essential metabolic pathways.
Propiedades
IUPAC Name |
methyl 4-(3-ethoxycarbonylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-3-26-18(21)13-7-6-8-14(11-13)20-12-17(19(22)25-2)27(23,24)16-10-5-4-9-15(16)20/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBEOVVZBRMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














